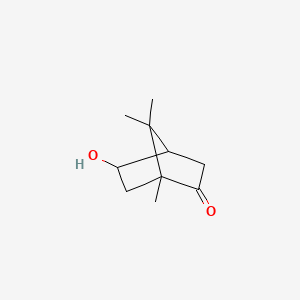
5-Hydroxycamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxycamphor is a cyclic monoterpene ketone that is camphor bearing a hydroxy substituent at position 5. It is a bornane monoterpenoid and a cyclic monoterpene ketone. It derives from a camphor.
Applications De Recherche Scientifique
Enzymatic Studies
Cytochrome P450 Enzymes
5-Hydroxycamphor is primarily studied as a product of camphor hydroxylation catalyzed by cytochrome P450 enzymes. These enzymes play a critical role in the oxidative metabolism of various substrates. The hydroxylation of camphor to form this compound is a key reaction in understanding enzyme specificity and mechanism.
- Mechanism Insights : Research indicates that the conversion of camphor to this compound involves a two-step mechanism facilitated by the iron-oxo species of cytochrome P450. The rate-determining step is the abstraction of a hydrogen atom from the C5 position of camphor, which has been shown to have an activation energy exceeding 20 kcal/mol .
- Regioselectivity and Stereoselectivity : Studies have demonstrated that the enzyme-catalyzed hydroxylation exhibits high regioselectivity and stereoselectivity, primarily yielding d-5-exo-hydroxycamphor . This specificity is crucial for applications in drug metabolism and synthetic biology.
Metabolic Pathways
Camphor Metabolism
The metabolic pathways involving this compound are essential for understanding how organisms process camphor. It serves as an intermediate in various biochemical reactions.
- Induction and Repression : Research has shown that the presence of camphor can induce specific metabolic pathways leading to the accumulation of hydroxycamphors, including this compound. This process is influenced by environmental factors and substrate availability .
- Biodegradation Studies : The role of this compound in microbial degradation processes highlights its significance in bioremediation efforts. Microorganisms capable of utilizing camphor as a carbon source convert it into various metabolites, including this compound, which can be further oxidized to other products like 5-ketocamphor .
Synthesis of Other Compounds
Chemical Synthesis
This compound serves as a valuable precursor in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
- Oxidative Transformations : The compound can be further oxidized to yield 5-ketocamphor under specific conditions. This transformation is significant for synthesizing compounds with enhanced biological activities .
- Potential Drug Development : The structural features of this compound make it an interesting candidate for drug development, particularly in designing molecules that interact with biological targets through hydroxylation patterns similar to those observed in natural products.
Summary Table: Key Applications of this compound
| Application Area | Description |
|---|---|
| Enzymatic Studies | Investigated as a product of cytochrome P450-mediated hydroxylation; insights into enzyme mechanisms. |
| Metabolic Pathways | Induced during camphor metabolism; significant in biodegradation and bioremediation studies. |
| Chemical Synthesis | Serves as a precursor for synthesizing pharmaceuticals; potential for drug development. |
Propriétés
Numéro CAS |
13948-58-8 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3 |
Clé InChI |
DJQYBVLXBVJHMU-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(CC2O)C)C |
SMILES canonique |
CC1(C2CC(=O)C1(CC2O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















